N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
The mode of action of furan derivatives can vary greatly depending on the specific compound and its target. Some furan derivatives work by inhibiting certain enzymes, while others might bind to specific receptors and modulate their activity .
The biochemical pathways affected by furan derivatives can also vary widely. For example, some furan derivatives might affect pathways related to inflammation, pain perception, or neurotransmission .
Pharmacokinetics, or how the drug is absorbed, distributed, metabolized, and excreted in the body, can also vary. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
The result of action, or the molecular and cellular effects of the compound’s action, can include changes in cell signaling, gene expression, or cellular metabolism .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can be influenced by factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide typically involves the reaction of furan derivatives with appropriate sulfonamide precursors. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion to a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with similar biological activities.
5-(Hydroxymethyl)-2-furfurylamines: Known for their antimicrobial properties.
Furan-2-carboxylic acid derivatives: Used in various chemical and pharmaceutical applications .
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is unique due to its specific combination of a furan ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This sulfonamide derivative features a furan ring, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
Mechanisms of Biological Activity
- Enzyme Inhibition : Sulfonamides, including this compound, are known for their ability to inhibit certain enzymes. For example, they can act as inhibitors of carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. Studies have shown that modifications in the sulfonamide structure can significantly impact its inhibitory potency against different CA isoforms .
- Antimicrobial Activity : Sulfonamides generally exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition can lead to bacterial growth inhibition.
- Antioxidant Properties : Some studies suggest that compounds with furan moieties possess antioxidant properties, which may contribute to their overall biological efficacy .
In Vitro Studies
Various studies have assessed the biological activity of this compound through in vitro assays:
Case Studies
- Ames Test Results : The compound was evaluated in the Ames test, where it exhibited strong mutagenicity, indicating potential risks associated with its use .
- Carbonic Anhydrase Inhibition : In a study focusing on various derivatives of sulfonamides, this compound demonstrated significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX), suggesting its potential application in cancer therapy .
- Antimicrobial Efficacy : The compound was tested against several bacterial strains, showing promising results particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-9(2)7-17(14,15)12-8-11(3,13)10-5-4-6-16-10/h4-6,9,12-13H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHACHAYAIXBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C)(C1=CC=CO1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.